
5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- is an organic compound with the molecular formula C11H12O. It is also known by other names such as 1-Benzosuberone and 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one . This compound is characterized by a seven-membered ring fused to a benzene ring, with a ketone functional group at the fifth position. It is a colorless to light orange or yellow liquid with a distinct aromatic odor .
Méthodes De Préparation
The synthesis of 5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- can be achieved through various methods. One common synthetic route involves the oxidation of phenol derivatives. For instance, the reaction between acetylacetone and phenol, followed by oxidation, can yield this compound . Industrial production methods often involve the use of large-scale oxidation reactions with appropriate catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution . These interactions can modulate biological pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar compounds to 5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- include:
1-Benzosuberone: Shares a similar structure but may have different substituents.
6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one: Another closely related compound with slight variations in the ring structure.
The uniqueness of 5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- lies in its specific functional groups and their positions, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
22619-68-7 |
|---|---|
Formule moléculaire |
C17H16O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
9-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C17H16O/c18-17-12-6-11-14(13-7-2-1-3-8-13)15-9-4-5-10-16(15)17/h1-5,7-10,14H,6,11-12H2 |
Clé InChI |
RMVRNGHNHSPNJE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C(=O)C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)

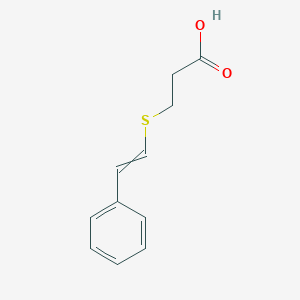
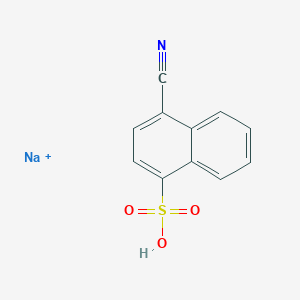
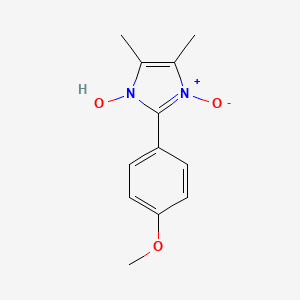
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)
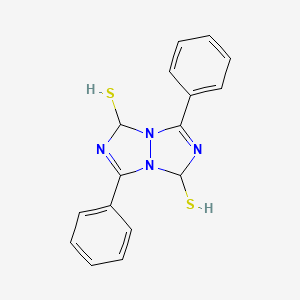
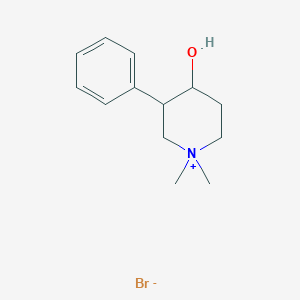
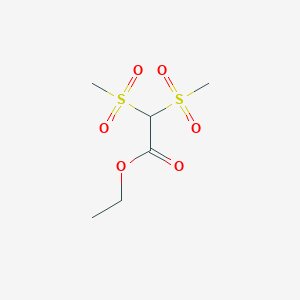
![2-(4,6-Diamino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B14001143.png)
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)
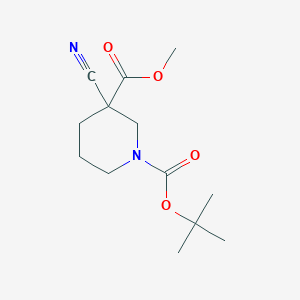
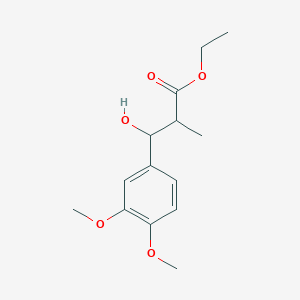
![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)
